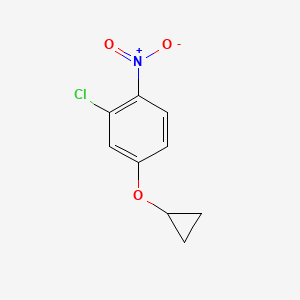

2-Chloro-4-cyclopropoxy-1-nitrobenzene

Description

2-Chloro-4-cyclopropoxy-1-nitrobenzene is an organic compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and a nitro group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.

Properties

Molecular Formula |

C9H8ClNO3 |

|---|---|

Molecular Weight |

213.62 g/mol |

IUPAC Name |

2-chloro-4-cyclopropyloxy-1-nitrobenzene |

InChI |

InChI=1S/C9H8ClNO3/c10-8-5-7(14-6-1-2-6)3-4-9(8)11(12)13/h3-6H,1-2H2 |

InChI Key |

JVGDMEISWPBNAC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropoxy-1-nitrobenzene typically involves multiple steps. . The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as catalysts. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropanol and a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The separation and purification of the final product are typically achieved through crystallization and distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropoxy-1-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.

Oxidation: The cyclopropoxy group can be oxidized to form different functional groups depending on the reagents used.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include strong nucleophiles like dimethylamine in ethanol solution.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

Nucleophilic Aromatic Substitution: Products depend on the nucleophile used, such as 2-amino-4-cyclopropoxy-1-nitrobenzene.

Reduction: The major product is 2-chloro-4-cyclopropoxy-1-aminobenzene.

Oxidation: Products vary based on the oxidizing agent and conditions used.

Scientific Research Applications

2-Chloro-4-cyclopropoxy-1-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropoxy-1-nitrobenzene involves its interaction with molecular targets through nucleophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack, facilitating the substitution of the chloro group . The cyclopropoxy group can also undergo various transformations, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-1-cyclopropoxy-4-nitrobenzene

- 2-Chloro-4-methoxy-1-nitrobenzene

- 2-Chloro-4-ethoxy-1-nitrobenzene

Uniqueness

2-Chloro-4-cyclopropoxy-1-nitrobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties compared to other similar compounds. The cyclopropoxy group can undergo unique chemical transformations, making this compound valuable in various synthetic and industrial applications .

Biological Activity

2-Chloro-4-cyclopropoxy-1-nitrobenzene is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10ClN2O2

- Molecular Weight : 228.65 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent. The compound's structure suggests that it may interact with biological targets through specific mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

| Bacillus subtilis | 10 |

These results suggest that the compound could be a candidate for further development as an antibacterial agent.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. A study conducted on human cancer cell lines indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 18.0 |

The IC50 values demonstrate that the compound effectively inhibits cell proliferation, making it a candidate for further investigation in cancer therapy.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can contribute to cellular damage, enhancing the compound's anticancer properties.

Case Studies

Several case studies have been published detailing the use of this compound in experimental settings:

-

Study on Antibacterial Efficacy :

- Researchers tested the antibacterial activity of the compound against clinical isolates of Staphylococcus aureus and found that it significantly reduced bacterial load in vitro.

-

Anticancer Research :

- A study published in Cancer Letters reported that treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.